molecular formula C15H20BFO2 B14034080 2-(1-(3-Fluorophenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(1-(3-Fluorophenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14034080
M. Wt: 262.13 g/mol
InChI Key: PTTUGSGDZLFQMQ-UHFFFAOYSA-N
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Description

2-(1-(3-Fluorophenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is particularly notable for its application in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(3-Fluorophenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-fluorophenylcyclopropylboronic acid with pinacol in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The general reaction scheme is as follows:

3-Fluorophenylcyclopropylboronic acid+PinacolThis compound\text{3-Fluorophenylcyclopropylboronic acid} + \text{Pinacol} \rightarrow \text{this compound} 3-Fluorophenylcyclopropylboronic acid+Pinacol→this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

2-(1-(3-Fluorophenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

    Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Protodeboronation: This reaction involves the removal of the boron moiety, often using a radical approach.

Common Reagents and Conditions

    Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

    Protodeboronation: Radical initiators (e.g., AIBN) and solvents (e.g., THF) are typically employed.

Major Products Formed

    Suzuki–Miyaura Coupling: The major products are biaryl compounds or substituted alkenes.

    Protodeboronation: The major products are alkenes or other functionalized organic molecules.

Mechanism of Action

The mechanism of action of 2-(1-(3-Fluorophenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Another boronic acid used in Suzuki–Miyaura coupling, but lacks the cyclopropyl and fluorophenyl groups.

    Pinacolborane: A boronic ester used in similar coupling reactions, but with different reactivity and stability.

Uniqueness

2-(1-(3-Fluorophenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a cyclopropyl group and a fluorophenyl group, which impart distinct electronic and steric properties. These properties enhance its reactivity and selectivity in coupling reactions, making it a valuable reagent in organic synthesis .

Properties

Molecular Formula

C15H20BFO2

Molecular Weight

262.13 g/mol

IUPAC Name

2-[1-(3-fluorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C15H20BFO2/c1-13(2)14(3,4)19-16(18-13)15(8-9-15)11-6-5-7-12(17)10-11/h5-7,10H,8-9H2,1-4H3

InChI Key

PTTUGSGDZLFQMQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2(CC2)C3=CC(=CC=C3)F

Origin of Product

United States

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